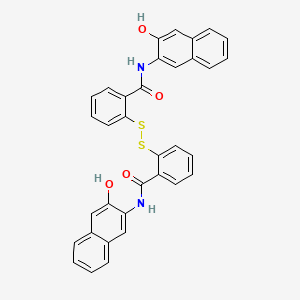
2,2'-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide) is a chemical compound known for its unique structure and properties It is characterized by the presence of two benzamide groups connected by a disulfide bond, with each benzamide group further substituted by a hydroxynaphthyl moiety
Preparation Methods
The synthesis of 2,2’-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of N-(3-hydroxynaphth-2-yl)benzamide.
Formation of Disulfide Bond: The key step involves the formation of the disulfide bond between two molecules of N-(3-hydroxynaphth-2-yl)benzamide. This can be achieved using oxidizing agents such as iodine or hydrogen peroxide under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2,2’-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids or other higher oxidation states.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The hydroxyl groups on the naphthyl rings can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like iodine, reducing agents like dithiothreitol, and electrophiles for substitution reactions. Major products formed from these reactions include thiols, sulfonic acids, and substituted derivatives.
Scientific Research Applications
2,2’-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide) has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antioxidant and antibacterial agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Materials Science: The compound’s ability to form stable disulfide bonds makes it useful in the design of self-healing materials and polymers.
Biological Studies: It is used as a probe to study redox processes and disulfide bond formation in proteins.
Industrial Applications: The compound’s properties are explored for use in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide) involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then interact with various biological targets. This redox activity is crucial for its antioxidant and antibacterial properties. The hydroxynaphthyl groups also contribute to its activity by interacting with molecular targets through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
2,2’-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide) can be compared with other disulfide-containing compounds and benzamide derivatives:
2,2’-Dithiobis(benzamide): Lacks the hydroxynaphthyl groups, resulting in different chemical and biological properties.
N-(3-hydroxynaphth-2-yl)benzamide: Contains only one benzamide group and lacks the disulfide bond, leading to different reactivity and applications.
Disulfiram: A well-known disulfide compound used in the treatment of alcoholism, which has a different structure and mechanism of action.
Properties
CAS No. |
98051-81-1 |
|---|---|
Molecular Formula |
C34H24N2O4S2 |
Molecular Weight |
588.7 g/mol |
IUPAC Name |
N-(3-hydroxynaphthalen-2-yl)-2-[[2-[(3-hydroxynaphthalen-2-yl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C34H24N2O4S2/c37-29-19-23-11-3-1-9-21(23)17-27(29)35-33(39)25-13-5-7-15-31(25)41-42-32-16-8-6-14-26(32)34(40)36-28-18-22-10-2-4-12-24(22)20-30(28)38/h1-20,37-38H,(H,35,39)(H,36,40) |
InChI Key |
XNYMKGXYUZSUNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)NC5=CC6=CC=CC=C6C=C5O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



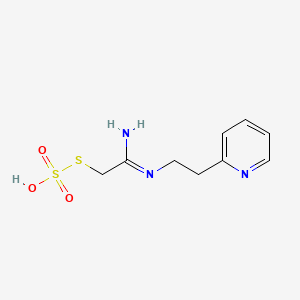
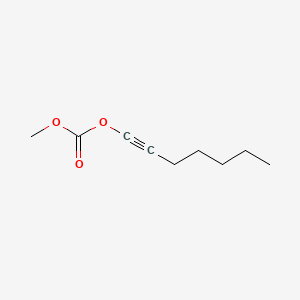
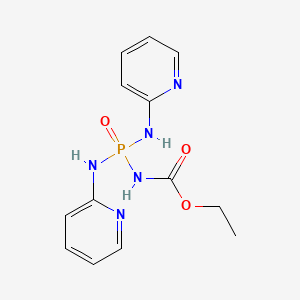
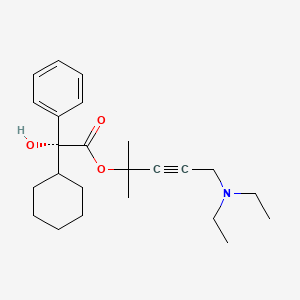
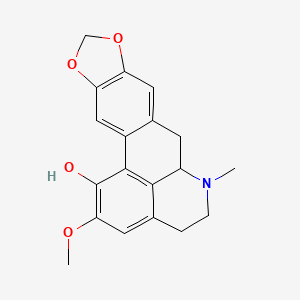
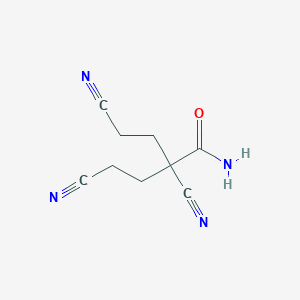
![[4-(2-Phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate](/img/structure/B12790145.png)

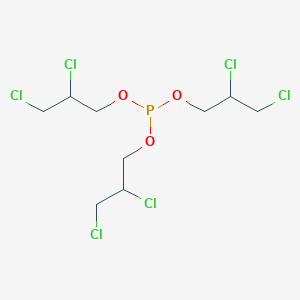
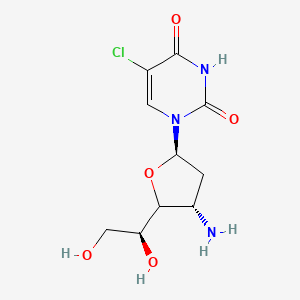
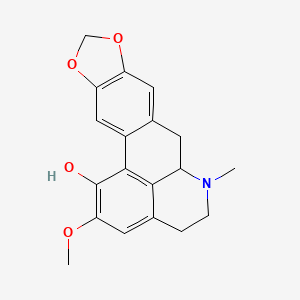
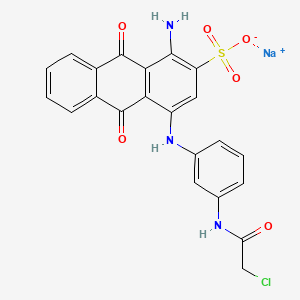
![7-Benzyl-1-[(phenylsulfonyl)oxy]-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B12790198.png)
